4-Methyl-3-(methylsulfinyl)-5-phenyl-4H-1,2,4-triazole
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Overview
Description
4-Methyl-3-(methylsulfinyl)-5-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring substituted with a methyl group, a methylsulfinyl group, and a phenyl group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(methylsulfinyl)-5-phenyl-4H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methyl-3-nitrobenzenesulfonic acid with 2-methyl-5-nitrophenol can yield intermediates that, upon further cyclization and oxidation, produce the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. The use of efficient catalysts and reaction conditions, such as controlled temperature and pressure, can enhance the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(methylsulfinyl)-5-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents like hydrogen gas in the presence of a catalyst. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amino-substituted triazoles, and various substituted triazole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methyl-3-(methylsulfinyl)-5-phenyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(methylsulfinyl)-5-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. The methylsulfinyl and phenyl groups contribute to the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal triazole with a similar triazole ring structure.
Voriconazole: Another antifungal triazole with enhanced activity.
Trazodone: An antidepressant with a triazole moiety.
Uniqueness
4-Methyl-3-(methylsulfinyl)-5-phenyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfinyl group differentiates it from other triazoles, potentially leading to unique interactions and applications .
Properties
CAS No. |
116850-60-3 |
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Molecular Formula |
C10H11N3OS |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
4-methyl-3-methylsulfinyl-5-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C10H11N3OS/c1-13-9(8-6-4-3-5-7-8)11-12-10(13)15(2)14/h3-7H,1-2H3 |
InChI Key |
LXHVERNYCANDQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1S(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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